Saucernetin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21+,22+/m0/s1 |
InChI Key |
JLJAVUZBHSLLJL-HCIHMXRSSA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Isolation and Natural Occurrence of Saucernetin
Botanical Sources and Geographic Distribution of Saucernetin-Producing Species
The primary botanical sources for this compound and its related compounds include species of Saururus and Schisandra. These plants have specific native ranges and thrive in particular environmental conditions.
Saururus chinensis, commonly known as Asian lizard's tail, is a perennial herb from which the dineolignans this compound-7 and this compound-8 have been isolated. nih.govkoreascience.kr This species is native to a wide range of areas in East and Southeast Asia. Its natural habitat includes wetlands, riverbanks, marshes, and other damp, low-lying areas. missouribotanicalgarden.orghandwiki.org The plant is a marginal aquatic perennial that spreads via creeping rhizomes. missouribotanicalgarden.org
The geographic distribution of Saururus chinensis encompasses several countries. kew.orgwikipedia.org
Table 1: Geographic Distribution of Saururus chinensis
| Region/Country | Presence |
|---|---|
| China | Native kew.orgwikipedia.org |
| Japan | Native kew.orgwikipedia.org |
| Korea | Native wikipedia.orggardenia.net |
| Philippines | Native kew.orgwikipedia.org |
| Vietnam | Native wikipedia.orggardenia.net |
| India | Native missouribotanicalgarden.orggardenia.net |
| Cambodia | Native gardenia.net |
| Laos | Native gardenia.net |
| Taiwan | Native wikipedia.org |
Saururus cernuus L., also known as lizard's tail or swamp root, is a source of the neolignan this compound. researchgate.net This herbaceous perennial is native to wetland habitats in eastern North America. wikipedia.org It is classified as an obligate wetland plant, thriving in saturated soils, shallow water, swamps, and along the margins of streams and ponds. wikipedia.orgalabamawildlife.orgwildflower.org The plant's range extends from southern Canada through the eastern and midwestern United States. alabamawildlife.org
The native distribution of Saururus cernuus covers a significant portion of North America. wildflower.org
Table 2: Geographic Distribution of Saururus cernuus
| Region/Country | Presence |
|---|---|
| United States | Native to 27 states including Florida, Texas, Kansas, Michigan, and the New England region alabamawildlife.orgwildflower.orgnativeplanttrust.org |
Schisandra chinensis, commonly called the five-flavor fruit or magnolia berry, has been identified as a source of this compound-8. apub.kr This deciduous woody vine is native to the temperate forests of Northern and Northeastern China, Korea, and the Russian Far East. kew.orgwikipedia.orgmyseeds.co Wild varieties are also found in Japan. wikipedia.org The plant grows in mixed forests, often by streams, and requires wet, humus-rich soil. nih.gov
The native range of this climber is primarily in the temperate biome of East Asia. kew.org
Table 3: Geographic Distribution of Schisandra chinensis
| Region/Country | Presence |
|---|---|
| China | Native to northern and northeastern regions wikipedia.orgnih.gov |
| Korea | Native wikipedia.orgnih.gov |
| Russia | Native to the Russian Far East kew.orgnih.gov |
Methodologies for Extraction and Isolation of this compound and its Analogues
The isolation of this compound and its analogues from botanical sources is a multi-step process involving initial extraction with solvents followed by purification using chromatographic techniques.
Solvent extraction is the initial step to separate crude bioactive compounds from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compounds. For lignans (B1203133) and neolignans like this compound, alcohols such as methanol (B129727) and ethanol (B145695) are commonly employed.
Methanol and Ethanol Extraction: Dried and powdered plant material, such as the roots or underground parts of Saururus chinensis or the leaves of Saururus cernuus, is often extracted with aqueous methanol or ethanol. nih.govmdpi.com For instance, the dried roots of S. chinensis have been extracted with 70% methanol. mdpi.com Similarly, dried leaves of S. cernuus were exhaustively extracted using methanol at room temperature. nih.gov In studies on Schisandra chinensis, 80% ethanol has been used for reflux extraction. google.com
Solvent Partitioning (Fractionation): Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps to reduce the complexity of the mixture before chromatographic separation. The methanolic extract of S. cernuus, for example, can be resuspended in a methanol-water mixture and then partitioned with a non-polar solvent like hexane (B92381). nih.gov An extract from S. chinensis was fractionated using ethyl acetate (B1210297). mdpi.com This process yields fractions with an enriched concentration of compounds of similar polarity.
Chromatography is an essential final step for the purification of individual compounds from the enriched fractions. It separates molecules based on their differential interactions with a stationary phase and a mobile phase.
Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the isolation of neolignans. koreascience.kr The fractions obtained from solvent partitioning are applied to a column packed with silica gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column. For instance, this compound-7 and -8 were isolated from Saururus chinensis using silica gel column chromatography. koreascience.kr Similarly, neolignans from a hexane fraction of S. cernuus were separated over a silica gel column eluted with n-hexane containing increasing amounts of ethyl acetate. nih.gov
Reverse-Phase Column Chromatography: In some purification schemes, reverse-phase chromatography is used for finer separation. mdpi.com This technique uses a non-polar stationary phase and a polar mobile phase.
Other Techniques: For complex mixtures of closely related analogues, advanced chromatographic techniques such as ultra-high performance liquid chromatography (UHPLC) may be employed to achieve high-resolution separation. researchgate.netnih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound-7 |
| This compound-8 |
| Schisandrin |
| Threo-austrobailignan-6 |
| Verrucosin (B10858016) |
| Sauchinone |
| Methanol |
| Ethanol |
| Hexane |
Chromatographic Separation Techniques in Research Settings
Preparative and Semi-Preparative Chromatography
Preparative and semi-preparative chromatography are fundamental techniques for the isolation of this compound from its natural sources in sufficient quantities for structural elucidation and bioactivity screening. These methods operate on the same principles as analytical chromatography but are scaled up to handle larger sample loads. The choice between preparative and semi-preparative techniques often depends on the desired quantity and purity of the final product.
Silica Gel Column Chromatography
A common initial step in the purification of this compound from crude plant extracts is silica gel column chromatography. This technique separates compounds based on their polarity. In the isolation of (+)-Saucernetin from the roots of Saururus chinensis, a multi-step chromatographic process was employed. The methanolic extract of the plant material was subjected to solvent partitioning, and the resulting ethyl acetate soluble fraction was further purified. This fraction was chromatographed over a silica gel column, and elution with a gradient of chloroform (B151607) and methanol allowed for the separation of various compounds. Fractions containing this compound were identified and combined for further purification steps.
Another study detailing the isolation of this compound-7 and this compound-8 from Saururus chinensis also utilized silica gel column chromatography as a primary purification method. frontiersin.org While the specific elution conditions were not detailed in the abstract, this method proved effective in separating these closely related dineolignans. frontiersin.org
Reversed-Phase High-Performance Liquid Chromatography (HPLC)
For higher resolution and purity, preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the final purification of this compound. This technique separates molecules based on their hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.
In the study that isolated (+)-Saucernetin, the fractions obtained from silica gel chromatography were further subjected to preparative RP-HPLC. This final purification step was crucial in obtaining the compound in a highly pure form. While the detailed parameters of the preparative HPLC were not provided in the abstract of the study by Hwang et al. (2003), it highlights the importance of this technique in the isolation protocol.
An analytical HPLC method with photodiode array detection (HPLC-DAD) has been developed for the simultaneous determination of six lignans, including this compound, in the rhizome of Saururus chinensis. Although this is an analytical method, its parameters can be adapted and scaled up for semi-preparative isolation. The established method utilized a C18 column and a gradient mobile phase of acetonitrile (B52724) and water. Such analytical methods provide a valuable starting point for developing efficient semi-preparative purification protocols.
The following tables summarize the chromatographic conditions that have been used or could be adapted for the preparative and semi-preparative isolation of this compound.
Table 1: Preparative Chromatography for (+)-Saucernetin Isolation
| Parameter | Details |
| Technique | Silica Gel Column Chromatography followed by Preparative RP-HPLC |
| Source Material | Roots of Saururus chinensis |
| Initial Extraction | Methanol Extraction followed by Ethyl Acetate Partitioning |
| Silica Gel Column Mobile Phase | Gradient of Chloroform-Methanol |
| Preparative RP-HPLC | Details not specified in the abstract |
| Isolated Compound | (+)-Saucernetin |
| Reference | Hwang et al., Phytochemistry, 2003 |
Table 2: Semi-Preparative HPLC Parameters (Adapted from Analytical Method)
| Parameter | Details |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile-Water (Gradient) |
| Detection | Photodiode Array (PDA) |
| Target Compounds | This compound, Sauchinone, this compound-8, Saucerneol D, this compound-7 |
| Reference | Adapted from Zhao et al. for the analysis of Saururus chinensis rhizome |
Elucidation of Saucernetin S Chemical Structure and Stereochemistry
Spectroscopic Techniques in Structural Determination
The structural analysis of Saucernetin is a classic example of applying various spectroscopic methods to unravel the complexities of a natural product. These techniques probe different aspects of the molecule's properties, from the connectivity of its atomic framework to the nature of its functional groups and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone technique for determining the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, were instrumental in the initial characterization of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, this would reveal signals corresponding to aromatic protons on the two aryl rings, protons on the tetrahydrofuran (B95107) ring, methoxy (B1213986) group protons, and methyl group protons. The integration of these signals indicates the relative number of protons of each type, while the splitting patterns (multiplicity) reveal adjacent protons, helping to piece together molecular fragments.
The ¹³C NMR spectrum complements the ¹H data by showing the number of distinct carbon environments in the molecule. This is crucial for determining the total number of carbon atoms and identifying the presence of key functional groups, such as the carbons in the aromatic rings, the tetrahydrofuran core, the methoxy groups, and the methyl groups. The chemical shifts in the ¹³C spectrum help to distinguish between sp²-hybridized carbons of the aromatic rings and sp³-hybridized carbons of the tetrahydrofuran ring and its substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: The following data is illustrative of typical shifts for a this compound-like structure, as the specific data from the original publication is not publicly available.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.70 - 7.00 | 110.0 - 130.0 |
| Tetrahydrofuran CH | 4.50 - 5.20 | 80.0 - 90.0 |
| Tetrahydrofuran CH | 1.80 - 2.50 | 40.0 - 50.0 |
| Methoxy (OCH₃) | 3.80 - 3.90 | 55.0 - 56.0 |
| Methyl (CH₃) | 0.90 - 1.10 | 10.0 - 15.0 |
Two-dimensional (2D) NMR experiments were essential for confirming the connectivity and establishing the stereochemistry of this compound.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the tetrahydrofuran ring, helping to establish the sequence of these atoms.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the methoxy protons to the aromatic ring carbons, or from the tetrahydrofuran ring protons to the aromatic ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is paramount for determining the stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY correlations between specific protons on the tetrahydrofuran ring and its substituents would have been used to deduce their relative orientations (cis or trans), leading to the assignment of the 2,3-cis, 3,4-trans, and 4,5-cis relative stereochemistry.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would have provided a highly accurate mass measurement, allowing for the determination of its molecular formula, C₂₂H₂₈O₅.
The fragmentation pattern observed in the mass spectrum would show characteristic losses of substituents, such as methyl or methoxy groups, and cleavages of the tetrahydrofuran ring. Analyzing these fragments helps to confirm the presence of these structural units and their arrangement within the molecule.
Table 2: Illustrative Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]+ | 372 | Molecular Ion |
| [M - CH₃]+ | 357 | Loss of a methyl group |
| [M - OCH₃]+ | 341 | Loss of a methoxy group |
| [Aryl-CH=CH-CH₃]+ | Varies | Cleavage of the tetrahydrofuran ring |
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Indicated |
| ~3000-2850 | C-H stretch | Aliphatic C-H (methyl, tetrahydrofuran) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Aryl ether and tetrahydrofuran ether |
| ~1150-1120 | C-O-C asymmetric stretch | Ether linkages |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups). In this compound, the primary chromophores are the two aromatic rings. The UV-Vis spectrum would show absorption maxima (λmax) at wavelengths characteristic of substituted benzene (B151609) rings, confirming their presence in the molecule. The exact position and intensity of these absorptions can be influenced by the substitution pattern on the rings.
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Chromophore Responsible |
| Ethanol (B145695) | ~280 | Aromatic rings |
| Ethanol | ~230 | Aromatic rings |
Through the systematic application and integration of data from these varied spectroscopic techniques, the complete chemical structure and relative stereochemistry of this compound were successfully elucidated, providing a clear picture of this complex natural product.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation
Chiroptical Methods for Absolute Stereochemistry Assignment
The determination of a chiral molecule's absolute configuration—the exact spatial arrangement of its atoms—is a fundamental challenge in natural product chemistry. For this compound, this has been achieved through a combination of total synthesis and comparison of chiroptical properties.
While direct X-ray crystallography of natural this compound or Electronic Circular Dichroism (ECD) studies are not prominently detailed in the primary literature, the absolute stereochemistry was definitively confirmed through enantioselective total synthesis. A key 2007 study by Hanessian and Reddy reported the total synthesis of several 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans (B1203133), including (-)-Saucernetin.
The synthesis established the absolute configuration of (-)-Saucernetin as (2R,3R,4R,5S). This was confirmed by comparing the specific rotation—a measure of how the chiral molecule rotates plane-polarized light—of the synthesized compound with that of the natural product. The synthetic (-)-Saucernetin exhibited a specific rotation of [α]D -45.7 (c 0.3, CHCl3), which was in agreement with the value reported for the naturally occurring lignan (B3055560). This confirmation through synthesis is a powerful and definitive method for assigning the absolute stereochemistry of complex molecules.
Table 1: Chiroptical Data for (-)-Saucernetin
| Property | Value | Method of Determination |
|---|---|---|
| Absolute Configuration | (2R,3R,4R,5S) | Total Synthesis & Stereochemical Correlation |
| Specific Rotation [α]D | -45.7 (c 0.3, CHCl3) | Polarimetry of Synthetic Sample |
Comparison with Known Lignan Frameworks and Analogues
This compound's structure places it within the 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan framework. This core structure is characterized by a central five-membered oxygen-containing ring (a tetrahydrofuran) substituted with two aryl (aromatic) groups at positions 2 and 5, and two methyl groups at positions 3 and 4. The relative and absolute stereochemistry of these four substituents defines the specific identity of the lignan.
This compound shares its structural framework with a variety of other lignans, many of which are found alongside it in its natural source, Saururus cernuus. The study of these co-occurring analogues provides valuable insight into the structural diversity generated by the plant's biosynthetic pathways. Some notable lignans isolated from S. cernuus that share the tetrahydrofuran core or are otherwise structurally related include:
Verrucosin (B10858016) : Another 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan with a different stereochemical arrangement.
Austrobailignan-5 : A related tetrahydrofuranoid neolignan.
Galbacin (B1630520) : A tetrahydrofuran lignan that also belongs to the 2,5-diaryl-3,4-dimethyltetrahydrofuran class.
Zuonin A : This compound is also a member of the 2,5-diaryl-3,4-dimethyltetrahydrofuran group but possesses a rare stereochemistry.
Manassantin A and B : These are more complex dineolignans, illustrating further structural elaboration from the basic lignan framework.
Saururin and Saururenin : These belong to the 1,4-diaryl-2,3-dimethylbutane group, representing a related but acyclic lignan framework.
The key distinction between this compound and its close analogues like verrucosin and galbacin lies in the stereochemistry at the four chiral centers on the tetrahydrofuran ring. These subtle differences in the 3D arrangement of the aryl and methyl groups can lead to significant differences in their biological properties. The specific (2R,3R,4R,5S) configuration of (-)-Saucernetin is a defining feature that distinguishes it from other members of this extensive family of natural products.
Chemical Synthesis and Derivatization of Saucernetin
Strategies for Total Synthesis of Saucernetin and Related Lignans (B1203133)
Total synthesis aims to construct the target molecule from readily available starting materials. For lignans like this compound, this often involves building the characteristic tetrahydrofuran (B95107) ring and attaching the aryl substituents with precise stereochemical control.
The synthesis of lignans, including this compound, often requires meticulous control over multiple stereocenters. Researchers have employed various stereoselective reactions to achieve the desired configurations. For instance, in the total synthesis of related lignans such as Talaumidin, methodologies like the Evans asymmetric aldol (B89426) reaction, stereocontrolled hydroboration, and Friedel-Crafts arylation have been instrumental in establishing the correct relative and absolute stereochemistry of the tetrahydrofuran ring and its substituents nih.gov. While specific details for this compound's total synthesis often build upon these general strategies for diaryltetrahydrofuran lignans, the precise application of these methods ensures the formation of the correct diastereomers. The confirmation of the absolute configuration of this compound has been a key outcome of these stereoselective synthetic efforts thieme-connect.com.
Table 1: Key Synthetic Steps and Yields for this compound Synthesis
| Step/Transformation | Reagents/Conditions (Illustrative) | Yield | Notes |
| Synthesis of common precursor | Various | N/A | Construction of the core structure leading to this compound and related lignans. |
| Cycloetherification/Ring Closure | Specific reagents | N/A | Formation of the tetrahydrofuran ring. |
| Methylation | Methylating agents | N/A | Introduction of methyl groups, common in lignan (B3055560) structures. |
| Deprotection | Deprotection reagents | N/A | Removal of protecting groups to reveal the final structure. |
| This compound Formation (from precursor) | Hydrolysis, methylation | 62% (3 steps) | Specific yield for the final transformation to this compound reported in a 3-step sequence from a precursor thieme-connect.com. |
Semi-Synthesis of this compound Analogues and Derivatives
Semi-synthesis involves modifying a naturally occurring compound or a synthetically derived intermediate to create new molecules with altered properties. This approach is particularly useful when total synthesis is arduous or when exploring structure-activity relationships.
The development of "structurally simplified substances" of this compound has been driven by the goal of enhancing its biological activity, such as its inhibitory effects on HIF-1α google.com. Design principles for simplification often involve reducing molecular complexity while retaining or improving key pharmacophoric features. This can include modifying or removing peripheral functional groups, altering ring systems, or optimizing the spatial arrangement of substituents. The aim is to create molecules that are more synthetically accessible and possess superior potency or other desirable properties compared to the natural product sap.comgoogle.com.
Chemical modification strategies are employed to synthesize analogues of this compound with potentially improved pharmacological profiles. These modifications can involve changes to the aryl rings, the tetrahydrofuran core, or the methyl substituents. For instance, studies on related lignans and derivatives have shown that modifications to the tetrahydrofuran ring configurations or the introduction of specific functional groups can significantly impact biological activity nih.govgoogle.com. The patent literature describes the synthesis of simplified this compound derivatives, where specific structural alterations led to markedly enhanced inhibitory activity against HIF-1α compared to the natural product google.com. These strategies are essential for drug discovery and development, allowing for the fine-tuning of molecular properties.
Molecular and Cellular Mechanisms of Saucernetin Action in Vitro and Mechanistic Studies
Modulation of Cellular Proliferation and Cell Cycle Progression
Saucernetin exerts a potent inhibitory effect on the proliferation of certain cancer cell lines, such as human promyelocytic leukemia HL-60 cells, in a manner that is dependent on both dose and time. researchgate.netnih.govsigmaaldrich.com The primary mechanism for this anti-proliferative activity is the induction of cell cycle arrest, specifically in the G0/G1 phase. researchgate.netnih.govoup.com
Induction of G0/G1 Phase Arrest in Model Cell Systems
In vitro studies utilizing human promyelocytic leukemia HL-60 cells have consistently shown that this compound treatment leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.netnih.govoup.com DNA flow cytometry analysis reveals a marked increase in the G1 population, with a corresponding decrease in the S and G2/M phases, indicating a block in the transition from G1 to S phase. oup.comscielo.br This G0/G1 arrest is a critical event that precedes the this compound-induced differentiation of these cells. researchgate.netnih.gov
Regulation of Cyclin-Dependent Kinases (CDKs) and Cyclins
The progression through the G1 phase of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2, in complex with their regulatory cyclin partners. mdpi.comnih.gov this compound has been shown to directly modulate the levels of key G1-phase regulatory proteins. researchgate.netnih.gov Specifically, treatment with this compound results in a reduction in the protein levels of both CDK6 and its partner, Cyclin D1. researchgate.netnih.govoup.com Interestingly, the steady-state levels of other G1-related cyclins and CDKs, such as CDK2, CDK4, Cyclin D2, Cyclin D3, and Cyclin E, remain unaffected by this compound treatment. researchgate.netnih.govoup.com This selective downregulation of the CDK6/Cyclin D1 complex is a key factor in the this compound-induced G1 arrest. researchgate.net
Table 1: Effect of this compound on G1 Phase Cell Cycle-Related Proteins in HL-60 Cells
| Protein | Effect of this compound Treatment | Reference |
| CDK6 | Reduced levels | researchgate.netnih.govoup.com |
| Cyclin D1 | Reduced levels | researchgate.netnih.govoup.com |
| CDK2 | Unaffected | researchgate.netnih.govoup.com |
| CDK4 | Unaffected | researchgate.netnih.govoup.com |
| Cyclin D2 | Unaffected | researchgate.netnih.govoup.com |
| Cyclin D3 | Unaffected | researchgate.netnih.govoup.com |
| Cyclin E | Unaffected | researchgate.netnih.govoup.com |
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs)
In addition to downregulating positive regulators of the cell cycle, this compound also enhances the expression of negative regulators known as cyclin-dependent kinase inhibitors (CKIs). researchgate.netnih.gov A significant finding is the marked increase in both the protein and mRNA levels of p21CIP1/WAF1 following this compound treatment. researchgate.netnih.govoup.com This upregulation of p21CIP1/WAF1 appears to occur at the transcriptional level. researchgate.netnih.gov In contrast, the levels of another CKI, p27KIP1, are not affected by this compound. researchgate.netnih.gov The p21CIP1/WAF1 protein is a versatile inhibitor capable of binding to and inactivating various cyclin/CDK complexes, thereby halting cell cycle progression. nih.govnovusbio.com
Impact on Retinoblastoma (Rb) Protein Phosphorylation Status
The Retinoblastoma (Rb) protein is a critical tumor suppressor that acts as a gatekeeper for the G1/S transition. sigmaaldrich.comwikipedia.org In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. sigmaaldrich.comoup.com The phosphorylation of Rb by G1 cyclin/CDK complexes, such as Cyclin D1/CDK6, inactivates Rb, releasing E2F and allowing the cell cycle to proceed. sigmaaldrich.comnih.gov
This compound treatment leads to the hypophosphorylation of the Rb protein. researchgate.netnih.govoup.com This is a direct consequence of the reduced activity of CDK2 and CDK6, which is caused by both the downregulation of CDK6/Cyclin D1 levels and the increased binding of the inhibitor p21CIP1/WAF1 to these kinases. researchgate.netnih.govoup.com The resulting under-phosphorylated Rb remains active, effectively blocking the cell cycle in the G1 phase. oup.com
Induction of Cellular Differentiation
Beyond its effects on cell cycle arrest, this compound is a potent inducer of cellular differentiation in human promyelocytic leukemia HL-60 cells. researchgate.netnih.govoup.com This differentiation is characterized by a series of morphological and biochemical changes that indicate the maturation of these leukemic cells into more specialized cell types, such as monocytes/macrophages and granulocytes. oup.com
Biochemical Markers of Differentiation
The differentiation-inducing capacity of this compound is evidenced by changes in several well-established biochemical markers. researchgate.netnih.govoup.com
Nitroblue Tetrazolium (NBT) Reduction: Differentiated phagocytic cells have the ability to produce superoxide (B77818) radicals, which can reduce the yellow, water-soluble nitroblue tetrazolium (NBT) dye to a dark blue, insoluble formazan (B1609692) precipitate. oup.comscirp.orgtandfonline.com Treatment of HL-60 cells with this compound leads to a significant increase in their ability to reduce NBT, a hallmark of functional differentiation. researchgate.netnih.govoup.com
Esterase Activity: Non-specific esterases are enzymes that are often used as cytochemical markers to distinguish different hematopoietic cell lineages. nih.govontosight.ai this compound treatment has been shown to increase esterase activities in HL-60 cells. researchgate.netnih.govoup.com Specifically, there is a notable increase in naphthyl AS-D chloroacetate (B1199739) esterase activity, which is characteristic of granulocytic differentiation, and a milder effect on α-naphthyl acetate (B1210297) esterase activity. oup.com
These biochemical changes, along with morphological alterations and changes in cell surface antigen expression, confirm that this compound not only halts proliferation but also pushes leukemic cells towards a more mature, differentiated state. researchgate.netnih.govoup.com
Table 2: Biochemical Markers of Differentiation Induced by this compound in HL-60 Cells
| Biochemical Marker | Observation After this compound Treatment | Indication | Reference |
| NBT Reduction | Increased | Functional differentiation of phagocytic cells | researchgate.netnih.govoup.com |
| Esterase Activity | Increased (notably naphthyl AS-D chloroacetate esterase) | Granulocytic differentiation | researchgate.netnih.govoup.com |
Morphological Changes and Surface Antigen Expression (e.g., CD14, CD66b)
This compound-7, a dineolignan from Saururus chinensis, has been identified as a potent inducer of differentiation in human promyelocytic leukemia HL-60 cells. researchgate.netoup.com This is evidenced by distinct morphological changes and alterations in the expression of specific cell surface antigens. researchgate.netoup.com
Upon treatment with this compound-7, HL-60 cells undergo morphological transformations consistent with differentiation into monocyte/macrophage and granulocyte lineages. oup.com These changes are accompanied by increased expression of the surface antigens CD14 and CD66b. researchgate.netoup.com CD14 is a marker primarily associated with monocytes and macrophages, while CD66b is a marker for granulocytes. frontiersin.orgresearchgate.netscienceopen.com The upregulation of both these markers indicates that this compound-7 promotes a mixed granulocytic and monocytic differentiation of these leukemia cells. oup.com
The induction of differentiation by this compound-7 is further supported by functional assays, including an increase in nitroblue tetrazolium (NBT) reduction, enhanced esterase activities, and greater phagocytic activity, all of which are characteristic of mature myeloid cells. oup.com
| Cell Line | Treatment | Observed Morphological/Functional Changes | Surface Antigen Expression Changes | Reference |
|---|---|---|---|---|
| HL-60 (human promyelocytic leukemia) | This compound-7 | Differentiation to monocyte/macrophage and granulocyte-like cells, increased NBT reduction, increased esterase activity, increased phagocytic activity | Increased expression of CD14 and CD66b | researchgate.netoup.com |
Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Pathway
This compound and related lignans (B1203133) from Saururus cernuus have been shown to be potent, hypoxia-specific inhibitors of the HIF-1 signaling pathway. nih.gov This pathway is a critical regulator of cellular adaptation to low oxygen (hypoxia) and is implicated in various pathological processes, including tumor growth. mdpi.comnih.gov
Inhibition of Hypoxia-Induced HIF-1 Alpha Protein Accumulation
Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized, allowing it to accumulate in the nucleus, dimerize with HIF-1β, and activate the transcription of target genes. nih.govbmbreports.org this compound and its analogues effectively block the accumulation of HIF-1α protein in the nucleus that is induced by hypoxia. nih.gov This inhibitory action occurs without affecting the mRNA levels of HIF-1α, suggesting a post-transcriptional mechanism of action. nih.gov
Effects on HIF-1 Target Gene Expression (e.g., CDKN1A, VEGF, GLUT-1)
By inhibiting the accumulation of HIF-1α, this compound and related compounds consequently suppress the hypoxic induction of HIF-1 target genes. nih.gov These genes play crucial roles in various cellular processes that are activated in response to low oxygen. nih.govnih.gov For instance, this compound has been shown to inhibit the expression of:
CDKN1A (p21) : A cell cycle inhibitor that can be induced by HIF-1. nih.gov
VEGF (Vascular Endothelial Growth Factor) : A key promoter of angiogenesis (new blood vessel formation). nih.govimrpress.comembopress.org
GLUT-1 (Glucose Transporter 1) : A protein that facilitates glucose uptake, a critical process for cells in a low-oxygen environment. nih.govimrpress.comembopress.org
The ability of this compound to downregulate these genes underscores its potent inhibitory effect on the HIF-1 pathway. nih.gov
Proposed Mechanisms of HIF-1 Inhibition (e.g., Mitochondrial Complex I)
The proposed mechanism for HIF-1 inhibition by this compound and its analogues involves the inhibition of mitochondrial respiration, specifically at Complex I of the electron transport chain. nih.gov By inhibiting mitochondrial oxygen consumption, these compounds may increase intracellular oxygen levels, even under hypoxic conditions. nih.gov This increased oxygen availability could lead to the reactivation of prolyl hydroxylases (PHDs), the enzymes that target HIF-1α for degradation under normal oxygen conditions. nih.gov
| Compound Activity | Target | Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| HIF-1 Pathway Modulation | HIF-1α Protein | Inhibits hypoxia-induced nuclear accumulation | Inhibition of mitochondrial electron transport chain complex I, leading to increased intracellular oxygen and subsequent HIF-1α degradation. | nih.gov |
| HIF-1 Target Genes (CDKN1A, VEGF, GLUT-1) | Inhibits hypoxia-induced expression | nih.gov |
Antiviral Mechanisms
This compound-8, isolated from Schisandra chinensis, has demonstrated significant antiviral activity, particularly against Coxsackievirus B3 (CVB3), a member of the Picornaviridae family. researchgate.netapub.krresearchgate.net
Inhibition of Viral Replication and Protein Expression (e.g., CVB3 VP3)
In vitro studies have shown that this compound-8 effectively inhibits the replication of the CVB3 genome. researchgate.netapub.krresearchgate.net At a concentration of 10 μg/mL, it completely suppressed viral genome replication in Vero cells. researchgate.netapub.krresearchgate.net Furthermore, this compound-8 has been observed to inhibit the expression of viral proteins. researchgate.netapub.krresearchgate.net Specifically, it reduced the expression of the CVB3 capsid protein VP3 by approximately 50% at a concentration of 10 μg/mL, as confirmed by both western blot and immunofluorescence assays. researchgate.netapub.krresearchgate.net This inhibition of both viral genome replication and protein synthesis highlights its potent antiviral effects against CVB3. researchgate.netapub.krscispace.com
| Virus | Compound | Effect on Viral Replication | Effect on Viral Protein Expression | Reference |
|---|---|---|---|---|
| Coxsackievirus B3 (CVB3) | This compound-8 | Completely suppressed viral genome replication at 10 μg/mL. Over 50% inhibition at 0.4 μg/mL. | Inhibited the expression of capsid protein VP3 by approximately 50% at 10 μg/mL. | researchgate.netapub.krresearchgate.net |
Structure Activity Relationship Sar Studies of Saucernetin and Its Analogues
Identification of Key Pharmacophores and Structural Elements for Biological Effects
To determine the key pharmacophores of saucernetin, researchers would need to synthesize and test a variety of analogues to identify the essential steric and electronic features required for its biological activity. A pharmacophore model for this compound would map out the crucial hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, providing a three-dimensional blueprint for its interaction with biological targets. Without such studies, any discussion on the specific structural elements of this compound responsible for its effects would be purely speculative.
Impact of Stereochemistry on Molecular Activity
This compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. The spatial arrangement of atoms is critical for a molecule's interaction with chiral biological targets like enzymes and receptors. It is highly probable that the different enantiomers and diastereomers of this compound exhibit varied biological activities. However, studies dedicated to synthesizing and evaluating the individual stereoisomers of this compound to understand the influence of their three-dimensional structure on activity are not currently available in the scientific literature.
Systematic Chemical Modifications and Their Effects on Target Interaction and Cellular Responses
A systematic approach to modifying the this compound scaffold is a cornerstone of SAR studies. This would involve altering specific functional groups to probe their importance. For instance, modification of the hydroxyl and methoxy (B1213986) groups on the phenyl rings, as well as alterations to the tetrahydrofuran (B95107) core, would be necessary. The resulting analogues would then need to be tested to observe how these changes affect target binding and cellular responses. The data from such studies, which are currently lacking, would be instrumental in optimizing the structure of this compound to enhance its desired biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. To develop a QSAR model for this compound and its analogues, a dataset of compounds with their corresponding biological activities would first need to be generated. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated and used to build a mathematical model that could predict the activity of new, unsynthesized this compound derivatives. The absence of a foundational dataset of this compound analogues with measured biological activities makes the development of any QSAR model impossible at present.
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and dynamics simulations are pivotal in predicting how Saucernetin interacts with potential biological targets. These in silico methods allow researchers to visualize and analyze the binding modes, affinities, and stability of this compound within the active sites of proteins. Docking studies typically involve scoring algorithms that estimate the binding energy between this compound and its target, identifying key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic contacts, and van der Waals forces d-nb.infonih.govnih.govplos.orgmdpi.comrsc.org.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for understanding the intrinsic electronic properties and chemical reactivity of this compound e3s-conferences.orgaspbs.commdpi.comscienceopen.comarxiv.orgmdpi.comresearchgate.netaps.org. These methods provide detailed information about the molecule's electronic structure, including the distribution of electron density, molecular orbitals (HOMO-LUMO gap), and electrostatic potential maps e3s-conferences.orgmdpi.comscienceopen.commdpi.comresearchgate.netdntb.gov.ua.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, are key indicators of a molecule's electronic behavior and its potential for chemical reactions e3s-conferences.orgmdpi.comresearchgate.net. For this compound, these calculations can reveal sites prone to electrophilic or nucleophilic attack, predict its behavior in redox reactions, and offer insights into its stability and potential degradation pathways mdpi.comscienceopen.commdpi.com. Understanding these electronic properties is fundamental for predicting how this compound might interact with biological macromolecules or undergo metabolic transformations mdpi.comscienceopen.commdpi.comdntb.gov.ua. The provided citations highlight the application of these techniques to understand electronic properties and reactivity rsc.orgdovepress.comfrontiersin.orgmpg.depsu.edu.
Conformation Analysis and Conformational Landscapes of this compound
The three-dimensional structure and flexibility of this compound play a significant role in its biological activity. Conformation analysis and the study of conformational landscapes aim to identify the most stable spatial arrangements of the molecule and the energy barriers separating them rsc.orgmpg.depsu.edubiomedres.usbiorxiv.orgnih.gov. Techniques such as molecular mechanics and ab initio calculations are used to explore the potential energy surface of this compound, revealing multiple low-energy conformers.
The "conformational landscape" describes the collection of all possible shapes a molecule can adopt and the relative energies of these shapes mpg.depsu.edubiomedres.usbiorxiv.org. Understanding this landscape is vital because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits a target binding site. Simulations can map out these landscapes, identifying dominant conformations and the flexibility required for this compound to engage with its biological targets effectively mpg.depsu.edubiomedres.usnih.gov. For instance, studies on similar natural products investigate how conformational flexibility influences bioactivity psu.edubiomedres.us.
In Silico Prediction of Molecular Mechanisms and SAR
Predicting the molecular mechanisms of action and establishing Structure-Activity Relationships (SAR) are key goals of computational studies for compounds like this compound nih.govresearchgate.netuni-bonn.decreative-proteomics.comnih.govnih.govnih.gov. SAR studies systematically explore how modifications to a molecule's structure affect its biological activity. In silico SAR analysis, often employing quantitative structure-activity relationship (QSAR) models, uses computational methods to correlate molecular descriptors (e.g., physicochemical properties, topological indices) with observed biological activities nih.govresearchgate.netuni-bonn.decreative-proteomics.comnih.gov.
These models can predict the activity of novel this compound analogs, guiding synthetic efforts towards compounds with improved potency or selectivity. Furthermore, computational approaches can predict the molecular mechanisms by which this compound exerts its effects, often by identifying key interactions with cellular targets or pathways nih.govnih.gov. By analyzing SAR trends, researchers can understand which structural features are critical for this compound's function, paving the way for rational drug design and optimization nih.govresearchgate.netuni-bonn.decreative-proteomics.comnih.gov. The provided citations emphasize the importance of these predictive methods in understanding molecular mechanisms and SAR rsc.orgdovepress.comfrontiersin.orgmpg.depsu.edu.
Advanced Analytical Methodologies in Saucernetin Research
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of natural products like Saucernetin. It is employed for the separation, identification, and quantification of this compound within complex plant extracts and in biological samples. HPLC methods, often utilizing reverse-phase columns (e.g., C18), are developed to ensure the purity of isolated this compound and to accurately measure its concentration in experimental settings biocrick.comnih.govoup.com. For instance, HPLC analysis has been used to quantify this compound within plant extracts and subfractions, confirming its presence and relative abundance nih.gov. Furthermore, HPLC is critical for quality control of synthesized or purified this compound derivatives, ensuring the integrity of the compound used in research nih.gov.
Cell-Based Assays for Mechanistic Investigations
Cell-based assays provide critical insights into the biological activity and mechanisms of this compound at the cellular level.
Molecular Biology Techniques for Gene and Protein Expression Analysis
Molecular biology techniques are employed to understand how this compound influences cellular processes at the genetic and protein levels.
Enzymatic Assays for Kinase Activity and Other Biochemical Processes
Enzymatic assays are employed to directly measure the activity of specific enzymes, such as kinases, which are crucial for cellular signaling pathways. Studies have indicated that this compound-7 can reduce the kinase activity associated with CDK-2 and CDK-6 oup.comnih.govresearchgate.net. This reduction in kinase activity is directly linked to the hypophosphorylation of the Rb protein, a critical step in cell cycle regulation nih.govresearchgate.netresearchgate.netoup.com. By inhibiting these kinases, this compound interferes with the cell cycle progression, contributing to its antiproliferative effects.
Reporter Gene Assays for Pathway Activation Studies
Reporter gene assays are sophisticated cellular-based methodologies employed to investigate the intricate mechanisms of gene expression regulation and the activation status of cellular signaling pathways thermofisher.comnih.govqiagen.com. These assays serve as powerful tools for identifying compounds that modulate specific biological processes, making them invaluable in the study of natural products like this compound rsc.orgindigobiosciences.com.
The fundamental principle behind reporter gene assays involves linking a reporter gene, such as luciferase , β-galactosidase , or green fluorescent protein (GFP) , to a promoter or regulatory element of interest thermofisher.comnih.govnih.gov. This construct is then introduced into cells. When a specific signaling pathway is activated or inhibited by an endogenous molecule or an external compound, it influences the transcription of the linked reporter gene. The resulting reporter protein is then quantified, providing a measurable readout of pathway activity thermofisher.comqiagen.comnih.govqiagen.com. For instance, luciferase assays typically measure luminescence, while GFP assays detect fluorescence, both offering sensitive and quantitative data thermofisher.comnih.govnih.gov.
These assays are crucial for understanding how compounds interact with cellular machinery, enabling researchers to:
Identify modulators of specific pathways: By screening libraries of compounds, researchers can pinpoint those that activate or inhibit target pathways indigobiosciences.com.
Elucidate mechanisms of action: Reporter gene assays help to dissect how a compound exerts its biological effects by tracking its influence on defined signaling cascades indigobiosciences.comqiagen.com.
Validate drug targets: They can confirm whether a target protein or pathway is indeed involved in a disease process by observing changes in reporter gene expression upon modulation indigobiosciences.com.
Facilitate high-throughput screening (HTS): The quantitative nature and sensitivity of these assays make them suitable for rapidly assessing large numbers of compounds nih.govrsc.orgindigobiosciences.com.
This compound in Pathway Activation Studies
This compound, a lignan (B3055560) isolated from plants such as Saururus chinensis, has been investigated for its biological activities researchgate.net. In the context of pathway activation studies, research has indicated that this compound can exert inhibitory effects. Specifically, studies have shown that this compound can suppress reporter gene activation pathways researchgate.net. This observation suggests that this compound may interfere with the signaling cascades that lead to the transcriptional activation of specific genes, as monitored by reporter gene expression. Such findings highlight the utility of reporter gene assays in characterizing the modulatory effects of natural compounds like this compound on cellular signaling.
Illustrative Data: Reporter Gene Assay Results for Pathway Modulation
Q & A
Q. What analytical methods are recommended for confirming the structural identity of Saucernetin?
this compound’s structural elucidation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is critical for determining its stereochemistry and substituent positions, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular formula . For reproducibility, cross-validate findings with X-ray crystallography if crystalline forms are obtainable. Early studies (e.g., Rao & Reddy, 1982) established foundational protocols for neolignan characterization .
Q. How can researchers assess the purity of this compound isolates from natural sources?
Purity verification involves High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against authenticated standards. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for detecting volatile impurities. Ensure quantification follows ICH guidelines, reporting relative peak areas and retention times .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Begin with cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) and enzyme inhibition studies (e.g., COX-2 or ICAM-1 targets, as in Rho et al., 2000) . Use positive controls (e.g., commercial inhibitors) and triplicate runs to minimize variability. Data should include IC50 values and dose-response curves .
Advanced Research Questions
Q. How can researchers optimize extraction protocols for this compound to maximize yield and bioactivity retention?
Employ Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), to test variables like solvent polarity (e.g., ethanol-water gradients), temperature, and extraction time. Monitor degradation using stability-indicating HPLC methods. Advanced techniques like pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE) may enhance efficiency .
Q. What strategies address contradictory data in this compound’s reported pharmacological effects?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic outcomes) often arise from differences in sample purity, assay conditions, or cell lines. Conduct meta-analyses comparing variables such as:
Q. How should synthetic pathways for this compound be designed to ensure scalability and stereochemical fidelity?
Retrosynthetic analysis should prioritize biomimetic approaches, leveraging phenolic coupling reactions. Key steps include:
Q. What computational tools are effective for predicting this compound’s molecular targets and mechanism of action?
Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB), focusing on conserved binding pockets. Combine with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. How should researchers design dose-response studies to account for this compound’s potential biphasic effects?
Implement non-linear regression models (e.g., four-parameter logistic curves) and test a wide concentration range (e.g., 0.1 nM–100 μM). Include negative controls and assess hormetic effects by monitoring low-dose stimulation and high-dose inhibition .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic interactions with other compounds?
Apply combination index (CI) methods (e.g., Chou-Talalay) or Bayesian network models to quantify synergy, additivity, or antagonism. Use high-throughput screening platforms (e.g., checkerboard assays) to generate combinatorial data matrices .
Q. How can metabolomic profiling enhance understanding of this compound’s in vivo effects?
Integrate LC-MS/MS-based untargeted metabolomics with pathway analysis tools (e.g., MetaboAnalyst). Focus on perturbations in phenylpropanoid or arachidonic acid pathways. Validate findings using stable isotope tracing and knockout models .
Data Presentation and Reproducibility
- Tables : Include raw data (e.g., NMR shifts, bioactivity metrics) in appendices, with processed data (normalized, averaged) in the main text .
- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Label axes with units and provide error bars (SD or SEM) .
- Reproducibility : Document instrument calibration protocols, solvent batch numbers, and cell line authentication in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
